molecular formula C12H16F2N2 B6334507 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240581-16-1

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No. B6334507
CAS RN: 1240581-16-1
M. Wt: 226.27 g/mol
InChI Key: SLZFSTQFDHZRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)methyl-2-methylpiperazine (DFPM) is a synthetic, organic compound belonging to the group of piperazines. It is a colorless, crystalline solid, and is used in a variety of applications, such as pharmaceuticals, agrochemicals, and specialty chemicals. DFPM has a wide range of biological activities and has been studied for its potential applications in various fields.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in various fields, including as an anti-inflammatory agent, an antifungal agent, an antiviral agent, and a potential treatment for Alzheimer’s disease. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. It is also relatively non-toxic, and has been shown to be effective in a variety of biological assays. However, it is relatively expensive, and its effects on humans are not yet fully understood.

Future Directions

Future research on 1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine should focus on its potential applications in various fields, such as its potential as an anti-inflammatory agent, an antifungal agent, an antiviral agent, and a potential treatment for Alzheimer’s disease. In addition, further research should be conducted on its mechanism of action, as well as its biochemical and physiological effects. Furthermore, research should be conducted on its potential toxicity, as well as its potential interactions with other drugs. Finally, research should be conducted on its potential uses in drug delivery systems, as well as its potential for use in drug formulations.

Synthesis Methods

1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine can be synthesized by a variety of methods. One of the most commonly used methods is the Friedel-Crafts alkylation of an aniline with a 3,4-difluorobenzyl halide, followed by a methylation reaction. Other methods include the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperazine, the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperazine hydrochloride, and the reaction of 3,4-difluorobenzaldehyde with 2-methylpiperidine.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZFSTQFDHZRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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